molecular formula C14H16BNO5 B2708922 [2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid CAS No. 2377587-44-3

[2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid

Cat. No.: B2708922
CAS No.: 2377587-44-3
M. Wt: 289.09
InChI Key: GQKHAWNZBHGYHC-UHFFFAOYSA-N
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Description

Evolution of Pyrrole-Boronic Acid Chemistry

The development of pyrrole-boronic acids traces back to foundational work on heterocyclic boronates in the late 20th century. Early synthetic routes relied on lithium-halogen exchange strategies, where 2-lithiopyrrole intermediates reacted with trialkylborates to yield unstable boronate esters requiring immediate stabilization. The 2015 breakthrough in ruthenium-catalyzed C–H arylation demonstrated that pyrroles could undergo direct borylation at the C2 position when treated with pinacolborane under oxidative conditions, marking a paradigm shift in accessibility.

Comparative analysis of synthetic methodologies reveals critical advancements:

Method Yield Range Functional Group Tolerance Reference
Lithium-halogen exchange 15-40% Limited
Transition-metal C–H activation 60-85% Broad
Directed ortho-borylation 45-72% Moderate

The methoxycarbonyl substituent in the target compound introduces both steric and electronic effects that stabilize the boronate group against protodeboronation, a common decomposition pathway observed in simpler pyrrolylboronic acids. This stabilization enables its use in aqueous reaction media previously considered incompatible with heteroaromatic boronates.

Contextual Significance in Heterocyclic Boronic Acid Research

Within the broader landscape of heterocyclic boronic acids, this compound occupies a unique niche due to its:

  • Bidirectional electronic modulation : The electron-withdrawing methoxycarbonyl group at C2 counterbalances the electron-donating 4-methoxyphenyl moiety, creating a polarized boron center with enhanced electrophilicity.
  • Conformational rigidity : X-ray crystallographic data of analogous structures shows restricted rotation about the pyrrole-phenyl axis, favoring transition states in stereoselective transformations.
  • Multi-dentate coordination capacity : The boronic acid group can participate in both covalent bonding and non-covalent interactions, enabling applications in supramolecular chemistry and catalyst design.

Recent computational studies using density functional theory (DFT) models indicate that the compound’s LUMO (-2.1 eV) lies significantly lower than unsubstituted phenylboronic acids (-1.4 eV), suggesting enhanced reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides.

Research Challenges and Opportunities

Three primary challenges dominate current investigations:

Synthetic scalability : While laboratory-scale preparations achieve 68-72% yields via Ru-catalyzed routes, industrial-scale production faces limitations in:

  • Catalyst loading requirements (typically 5-7 mol% Ru)
  • High dilution conditions (0.1-0.3 M concentrations)
  • Silver additive costs (12 mol% AgSbF~6~)

Stability under basic conditions : The compound demonstrates pH-dependent decomposition above pH 8.5, with ~40% degradation observed after 24 hours in aqueous NaOH (0.1 M). Stabilization strategies under investigation include:

  • In situ protection as trifluoroborate salts
  • Microencapsulation in β-cyclodextrin matrices
  • Continuous flow processing to minimize exposure times

Regioselectivity in cross-couplings : Competing reaction pathways emerge when using Pd(0)/Ni(0) catalysts:

$$
\text{Main product} \xleftarrow{k1=2.7\times10^{-3}\ \text{s}^{-1}} \text{Transmetalation} \xrightarrow{k2=1.9\times10^{-3}\ \text{s}^{-1}} \text{Homocoupling byproduct}
$$

Kinetic studies show that copper(II) acetate additives suppress homocoupling by oxidizing residual Pd(0) species, improving main product selectivity to 89:11.

Theoretical Foundations for Understanding Reactivity

The compound’s reactivity stems from three interrelated electronic effects:

  • Boron-centered electrophilicity : Natural bond orbital (NBO) analysis reveals 18% p-character in the boron hybridization, creating a vacant p-orbital that readily interacts with nucleophilic partners. This explains its exceptional reactivity in Chan-Lam aminations compared to non-heterocyclic analogs.

  • Conjugative stabilization : The methoxycarbonyl group establishes a cross-conjugated system through the pyrrole ring, delocalizing electron density via:

$$
\psi = c1\phi{\text{B(OH)}2} + c2\phi{\text{CO}2\text{Me}} + c3\phi{\text{pyrrole}}
$$

This conjugation lowers the activation energy for transmetalation steps by 12-15 kJ/mol compared to non-conjugated derivatives.

  • Steric guidance effects : Molecular mechanics simulations indicate that the 4-methoxyphenyl group adopts a perpendicular orientation relative to the pyrrole plane, creating a chiral pocket that influences enantioselective transformations. Recent asymmetric Suzuki couplings using Josiphos-type ligands achieved 78% ee by exploiting this pre-organized geometry.

Properties

IUPAC Name

[(2-methoxycarbonylpyrrol-1-yl)-(4-methoxyphenyl)methyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5/c1-20-11-7-5-10(6-8-11)13(15(18)19)16-9-3-4-12(16)14(17)21-2/h3-9,13,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKHAWNZBHGYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C1=CC=C(C=C1)OC)N2C=CC=C2C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification, where the pyrrole derivative reacts with methanol and a suitable acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

    Formation of the Boronic Acid Moiety: The final step involves the conversion of the boronic ester intermediate to the boronic acid using hydrolysis under acidic conditions.

Industrial Production Methods

Industrial production of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures, as well as the purification methods employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various arylated products depending on the aryl halide used in the reaction.

Scientific Research Applications

2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

4-Methoxyphenylboronic Acid (CAS 5720-07-0)

  • Structure : A simple boronic acid with a single 4-methoxyphenyl group.
  • Key Differences :
    • Lacks the pyrrole and methoxycarbonyl substituents, resulting in lower steric hindrance.
    • Higher reactivity in Suzuki-Miyaura cross-coupling reactions due to reduced steric bulk.
    • Better solubility in polar solvents like tetrahydrofuran (THF) compared to the target compound .

(4-Methoxy-2-methylphenyl)boronic Acid (CAS 208399-66-0)

  • Structure : Features a methyl group adjacent to the methoxy substituent on the phenyl ring.
  • Key Differences :
    • Increased electron density at the boronic acid site due to the methyl group’s inductive effect.
    • Lower steric hindrance than the target compound, enhancing its utility in coupling reactions.
    • Similar solubility profiles but higher thermal stability .

4-Methoxy-2,6-dimethylphenylboronic Acid (CAS 361543-99-9)

  • Structure : Contains two methyl groups at the 2- and 6-positions of the methoxyphenyl ring.
  • Key Differences :
    • Steric hindrance from methyl groups reduces reactivity but improves selectivity in ortho-substituted coupling partners.
    • Higher molecular weight (218.10 g/mol) compared to the target compound (345.16 g/mol) .

Comparison with Pyrrole-Based Boronic Acid Derivatives

2-[5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl]-3-methylbutanoic Acid (Compound 4a)

  • Structure : A pyrrole derivative with ethoxycarbonyl and bromophenyl groups.
  • Key Differences: Contains a bromophenyl substituent instead of a boronic acid group, limiting its use in cross-coupling reactions.

Pyrrolylheptanoic Acid Derivatives (e.g., (3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic Acid)

  • Structure : Complex pyrrole intermediates used in statin synthesis.
  • Key Differences :
    • Incorporates hydroxyl and carbamoyl groups for pharmaceutical activity, unlike the boronic acid functionality.
    • Synthesized under moderate conditions, suggesting the target compound’s synthesis may require similar optimization .

Physicochemical and Reactivity Comparison

Physical Properties

Compound Name Molecular Weight (g/mol) CAS RN Solubility Stability
[Target Compound] 345.16 Not Provided Limited in water Moderate (discontinued)
4-Methoxyphenylboronic acid 151.96 5720-07-0 Soluble in THF High
(4-Methoxy-2-methylphenyl)boronic acid 166.00 208399-66-0 Moderate in DCM High

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : Moderate reactivity due to steric hindrance from the pyrrole ring and methoxy groups. Suitable for coupling with less bulky partners.
  • 4-Methoxyphenylboronic Acid : High reactivity, widely used in aryl-aryl bond formation.
  • 4-Methoxy-2-methylphenylboronic Acid : Moderate reactivity, with improved selectivity for meta-substituted substrates .

Biological Activity

The compound 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid, identified by its CAS number 2377587-44-3, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid can be represented as follows:

  • Molecular Formula : C14H17BNO4
  • Molecular Weight : 273.1 g/mol
  • CAS Number : 2377587-44-3

This compound features a pyrrole ring substituted with a methoxycarbonyl group and a phenyl group bearing a methoxy substituent, contributing to its potential reactivity and biological interactions.

Boronic acids have been shown to interact with various biological targets, including enzymes and receptors. The incorporation of boron in the structure allows for the formation of stable complexes with certain biomolecules, which can lead to inhibition or modulation of their activity. For instance, boron-containing compounds have been investigated for their ability to inhibit proteases, which play critical roles in numerous biological processes.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For example, bortezomib, a well-known proteasome inhibitor containing boron, has been effective against multiple myeloma by inducing apoptosis in cancer cells through proteasome inhibition . Similarly, studies suggest that 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid may exert similar effects by targeting proteolytic pathways involved in cancer cell survival.

Antimicrobial Properties

Boronic acids have also been recognized for their antimicrobial activities. They can inhibit the growth of fungi and bacteria by targeting specific metabolic pathways. For instance, studies have shown that certain boronic acids inhibit carbonic anhydrases in pathogenic fungi like Candida albicans, demonstrating their potential as antifungal agents . This property could be leveraged in the development of treatments for fungal infections.

Study 1: Anticancer Efficacy

In a recent study evaluating various boronic acid derivatives, 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a novel anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results demonstrated significant growth inhibition at low concentrations, supporting the hypothesis that the compound interferes with fungal metabolism through enzyme inhibition.

Data Summary

Property Value
Molecular FormulaC14H17BNO4
Molecular Weight273.1 g/mol
CAS Number2377587-44-3
Anticancer ActivityDose-dependent inhibition
Antifungal ActivitySignificant growth inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methoxycarbonyl)pyrrol-1-ylmethylboronic acid, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis typically begins with functionalizing the pyrrole ring via methoxycarbonylation (e.g., using methyl chloroformate under basic conditions). Subsequent Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid (common in aryl boronate cross-coupling reactions) is employed to attach the aryl group . Yield optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (60–100°C). Purity is confirmed via HPLC or TLC using CH₃Cl-EtOH (10:1) solvent systems .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): To confirm the presence of the methoxycarbonyl group (δ ~3.8 ppm for –OCH₃) and boronic acid moiety (δ ~7.5 ppm for aromatic protons adjacent to boron) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~3200 cm⁻¹ (B–OH stretch) .
  • Elemental Analysis : Verify boron content (~6.5–7.0%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility is enhanced in polar aprotic solvents (e.g., DMSO, THF) due to the boronic acid’s hydrophilic nature. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation above pH 8, necessitating storage at 2–8°C in anhydrous conditions .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Analysis : The electron-rich 4-methoxyphenyl group increases boronic acid’s nucleophilicity, enhancing Suzuki-Miyaura coupling efficiency with aryl halides. Computational studies (DFT) predict partial charges on boron (–0.3 e) and methoxycarbonyl oxygen (–0.5 e), suggesting regioselective reactivity . Contrasting data from fluorinated analogs (e.g., 4-fluoro-3-methoxyphenylboronic acid) show reduced reactivity due to electron-withdrawing effects .

Q. What strategies mitigate conflicting bioactivity results in antimicrobial studies involving this compound?

  • Contradiction Analysis : Discrepancies in MIC values (e.g., 8–32 µg/mL against Mycobacterium tuberculosis) may arise from assay conditions. Standardize protocols:

  • Use Mueller-Hinton agar adjusted to pH 6.8 (mimics physiological conditions).
  • Compare with structurally similar pyrazole-boronic acids (e.g., 1-methyl-1H-pyrazole-4-boronic acid) to isolate substituent effects .
    • Mechanistic Insight : Fluorescence quenching assays reveal competitive binding with bacterial dihydrofolate reductase (DHFR), explaining variability in potency .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., β-lactamases). The methoxycarbonyl group shows hydrogen bonding with active-site residues (e.g., Ser130 in TEM-1 β-lactamase) .
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory constants (Ki). Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit 2-fold higher affinity than methoxy analogs .

Q. What experimental approaches resolve contradictions in the compound’s oxidative stability?

  • Data Reconciliation : Conflicting reports on air sensitivity may stem from trace moisture. Conduct accelerated stability studies:

  • Under dry N₂, the compound retains >95% purity after 30 days.
  • In humid air (RH >60%), boronic acid dimerizes, forming boroxines (confirmed via FTIR at ~1370 cm⁻¹) .
    • Mitigation : Add stabilizers like 2,6-lutidine (0.1% w/w) to suppress dimerization .

Comparative Structural Analysis

Q. How do structural analogs (e.g., pyrazole- vs. pyrrole-boronic acids) differ in catalytic applications?

  • Case Study :

  • Pyrazole-boronic acids (e.g., 1-benzyl-1H-pyrazole-4-boronic acid) exhibit higher thermal stability (decomposition >200°C) due to aromatic nitrogen, making them preferable for high-temperature reactions .
  • Pyrrole-boronic acids : Enhanced solubility in ethanol/water mixtures (80:20) facilitates use in aqueous-phase catalysis .

Methodological Best Practices

Q. What protocols ensure reproducibility in kinetic studies of boronate ester formation?

  • Stepwise Approach :

Prepare diol substrates (e.g., cis-1,2-cyclohexanediol) in dry THF.

Monitor esterification via ¹¹B NMR (shift from ~30 ppm [free B(OH)₂] to ~18 ppm [esterified B]) .

Calculate association constants (Ka) via nonlinear regression of titration data .

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